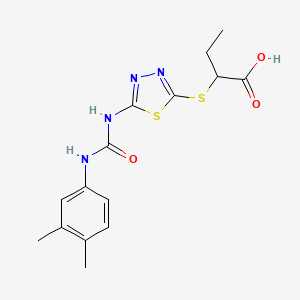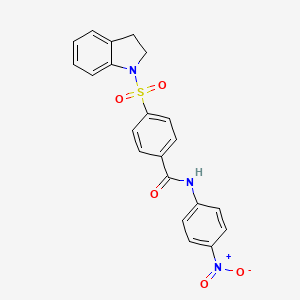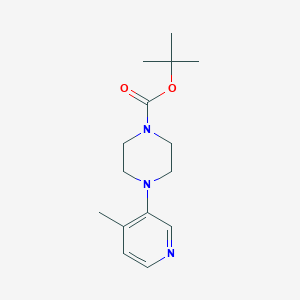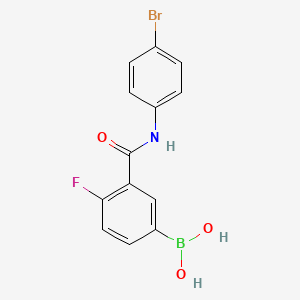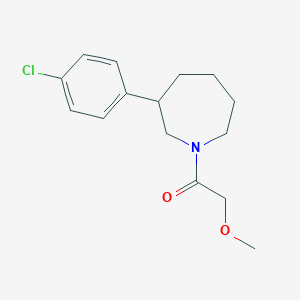
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any potential for it to participate in catalytic cycles.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It can also include studying its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various reagents.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis and subsequent investigation of derivatives, including those structurally related to 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone, have demonstrated notable antiviral properties. For instance, derivatives have been synthesized with a focus on antiviral activity, showing efficacy against specific viruses, highlighting the compound's potential in contributing to antiviral research and development (Demchenko et al., 2019).
Chemical Synthesis and Modification
Research on the compound and its derivatives encompasses a broad range of chemical synthesis and modification techniques, aiming to explore and enhance its potential applications. Studies have detailed efficient synthesis processes for azepine derivatives, offering insights into the compound's versatile chemistry and potential for generating new pharmacologically active molecules (Cordonier et al., 2005).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to assess the interaction of structurally related compounds with biological targets. These studies provide a foundation for understanding the molecular basis of the compound's action and its potential optimization for therapeutic use (Viji et al., 2020).
Luminescence Properties
Innovative research has led to the discovery of luminescence properties in compounds structurally related to 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone. These findings open avenues for their use in materials science, particularly in the development of organic luminescent materials, which could be applied in various technologies including sensors and organic light-emitting diodes (OLEDs) (Wen et al., 2021).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas for further research, and possible modifications that could be made to its structure to enhance its properties.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
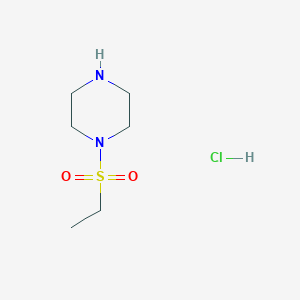
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
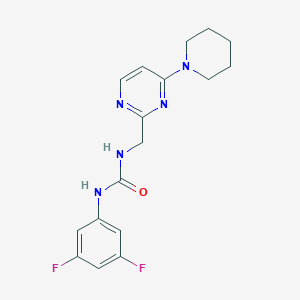
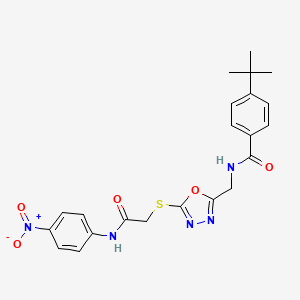
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
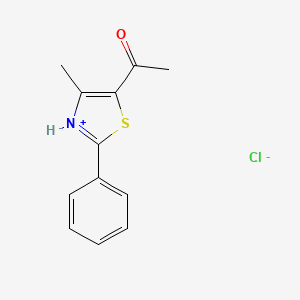
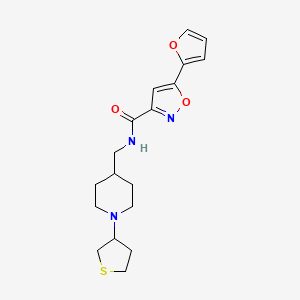
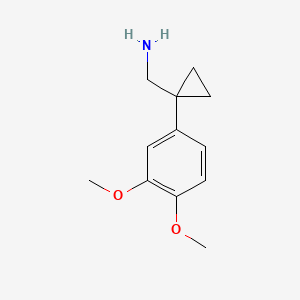
![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)
